molecular formula C16H13FN6O B286750 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

货号 B286750
分子量: 324.31 g/mol
InChI 键: BSUBUJATMCZFAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as PF-06282999, is a small molecule inhibitor that has shown promising results in preclinical studies. It is being developed as a potential treatment for various types of cancer, including solid tumors and hematological malignancies.

作用机制

5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is a selective inhibitor of the cyclin-dependent kinase 4/6 (CDK4/6) pathway, which plays a critical role in cell cycle progression. By inhibiting CDK4/6, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile prevents cancer cells from progressing through the cell cycle and dividing. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to have other biochemical and physiological effects. For example, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to reduce the levels of inflammatory cytokines in preclinical models of rheumatoid arthritis. Furthermore, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes.

实验室实验的优点和局限性

One of the main advantages of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile for lab experiments is its high selectivity for CDK4/6. This allows researchers to specifically target this pathway without affecting other cellular processes. Additionally, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has demonstrated good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is its potential for off-target effects, which could limit its clinical utility.

未来方向

There are several future directions for the development of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile. One potential direction is the development of combination therapies that include 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile and other anti-cancer agents. Another direction is the investigation of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile in other disease areas, such as rheumatoid arthritis and type 2 diabetes. Additionally, further preclinical studies are needed to better understand the potential off-target effects of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile and to optimize its dosing and administration.

合成方法

The synthesis of 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile involves a series of chemical reactions that result in the formation of the final compound. The process starts with the synthesis of 2-methyl-4-pyrimidinylamine, which is then reacted with 6-(2-fluorophenoxy)-2-methylpyrimidine-4-carboxylic acid to form the intermediate compound. This intermediate is then reacted with 3-methyl-1H-pyrazole-4-carbonitrile to form the final product, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile.

科学研究应用

5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical models of various types of cancer, including breast cancer, lung cancer, and leukemia. In these studies, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Furthermore, 5-amino-1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has demonstrated synergistic effects when used in combination with other anti-cancer agents, such as chemotherapy and targeted therapies.

属性

分子式

C16H13FN6O

分子量

324.31 g/mol

IUPAC 名称

5-amino-1-[6-(2-fluorophenoxy)-2-methylpyrimidin-4-yl]-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C16H13FN6O/c1-9-11(8-18)16(19)23(22-9)14-7-15(21-10(2)20-14)24-13-6-4-3-5-12(13)17/h3-7H,19H2,1-2H3

InChI 键

BSUBUJATMCZFAA-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C)OC3=CC=CC=C3F

规范 SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C)OC3=CC=CC=C3F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。